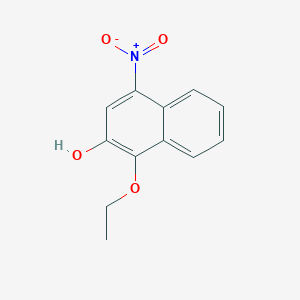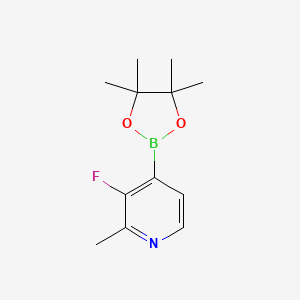
3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C12H17BFNO2 . It is related to other compounds such as 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as X-ray diffraction and density functional theory (DFT) . These studies provide insights into the bond lengths, bond angles, and conformation of the molecules .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 237.08 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the retrieved data.Applications De Recherche Scientifique
Synthesis and Structural Analysis
One prominent application of compounds similar to "3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" includes their synthesis and structural elucidation. Huang et al. (2021) detailed the synthesis and crystal structure analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. These boric acid ester intermediates with benzene rings were obtained through a three-step substitution reaction. The study utilized Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. Additionally, density functional theory (DFT) was employed for molecular structure calculations, providing insight into the physicochemical properties of these compounds (Huang et al., 2021).
Radiofluorination and Imaging
The chemical structure related to "this compound" also finds application in radiofluorination for imaging purposes. Doll et al. (1999) synthesized a fluoro derivative of a pyridine compound for potential use in positron emission tomography (PET) imaging of nicotinic acetylcholine receptors (nAChRs). This study highlights the broader utility of fluorinated pyridines in medical imaging and receptor mapping, offering a window into neurological processes and disorders (Doll et al., 1999).
Fluorinated Compounds in Organic Synthesis
Fluorinated compounds, akin to the molecule , are crucial in organic synthesis for creating bioactive molecules. The synthesis of 3-fluoro-2,2-dimethyl-2H-chromenes by Camps et al. (1980) illustrates the role of fluorinated intermediates in generating compounds with potential biological activity. This study not only adds to the understanding of fluorination reactions but also opens up possibilities for creating novel therapeutic agents (Camps et al., 1980).
Antimycobacterial Research
Research into antimycobacterial compounds is another area where related molecules find application. Kumar et al. (2008) described the synthesis and biological evaluation of spiro-piperidin-4-ones, showing significant activity against Mycobacterium tuberculosis. Such studies demonstrate the potential of fluorinated pyridine derivatives in combating bacterial infections and underline the importance of synthetic chemistry in developing new antimicrobials (Kumar et al., 2008).
Mécanisme D'action
Target of Action
Compounds with similar structures are often used as intermediates in the synthesis of various pharmaceuticals , suggesting that the targets could be diverse depending on the final product.
Mode of Action
The mode of action of this compound is likely dependent on its role as an intermediate in the synthesis of other compounds . The boron atom in the dioxaborolane group can form a covalent bond with a variety of functional groups, enabling the formation of complex structures .
Biochemical Pathways
Given its potential use as an intermediate in drug synthesis , it could be involved in a wide range of biochemical pathways depending on the final product.
Pharmacokinetics
As an intermediate, its pharmacokinetic properties would likely be less relevant than those of the final product .
Result of Action
As an intermediate in drug synthesis , its effects would likely be indirect, contributing to the activity of the final product rather than exerting effects of its own.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the reactivity and stability of this compound .
Its primary role is as an intermediate in the synthesis of other compounds, suggesting that its targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and environmental influences may be largely dependent on the specific context of its use .
Propriétés
IUPAC Name |
3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-8-10(14)9(6-7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQBBQJUIKHJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1380837-21-7 |
Source


|
| Record name | 3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Dichloro-2-(3-methylbut-1-enyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2862224.png)
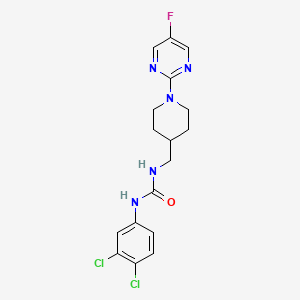
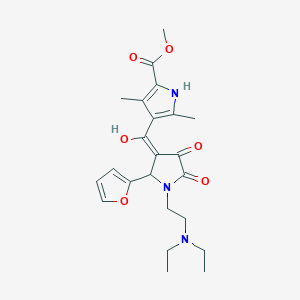
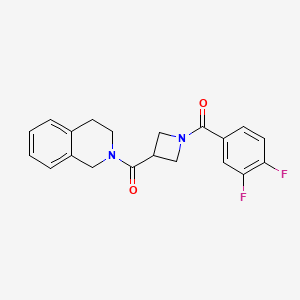
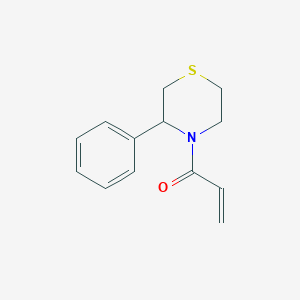
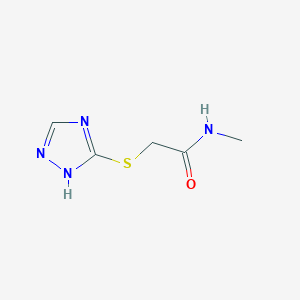
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862232.png)
![N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B2862234.png)

![N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2862238.png)
![Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2862240.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2862241.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2862242.png)
